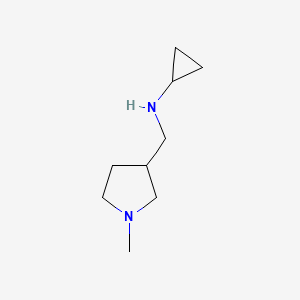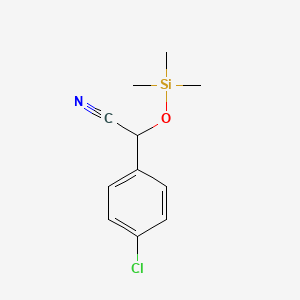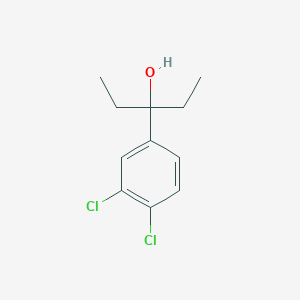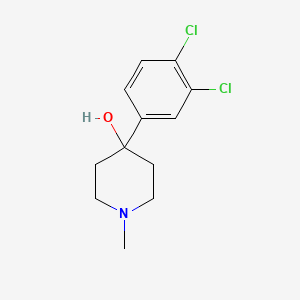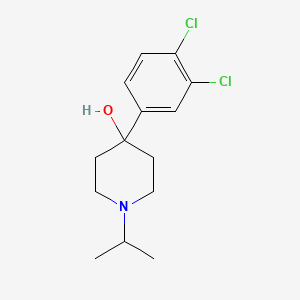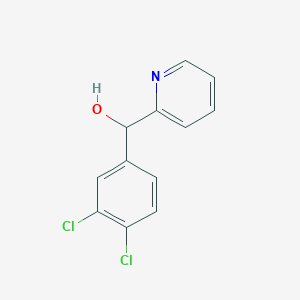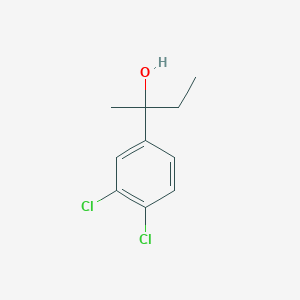
2-(3,4-Dichlorophenyl)-2-butanol
Overview
Description
2-(3,4-Dichlorophenyl)-2-butanol is a chemical compound belonging to the class of organic compounds known as phenols. It is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a butanol group at the 2 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of 2-(3,4-Dichlorophenyl)-2-butanone: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or methanol.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with 3,4-dichlorobenzaldehyde followed by hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to achieving the desired product.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(3,4-Dichlorophenyl)-2-butanone using oxidizing agents like chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the compound can be synthesized by reducing its corresponding ketone.
Substitution Reactions: The hydroxyl group in this compound can undergo substitution reactions with various reagents, such as converting it to ethers using alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous ether or methanol.
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: 2-(3,4-Dichlorophenyl)-2-butanone.
Reduction: this compound.
Substitution: Ethers, such as methyl or ethyl ether derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-butanol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)-2-butanol exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-2-butanol is similar to other phenolic compounds such as 2,4-Dichlorophenol and 2,4,5-Trichlorophenol. its unique structure, particularly the butanol group, sets it apart in terms of reactivity and potential applications. Other similar compounds include:
2,4-Dichlorophenol
2,4,5-Trichlorophenol
3,4-Dichlorophenol
These compounds share the dichlorophenyl moiety but differ in their substituents and functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFLMSXKIZPHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255199 | |
| Record name | 3,4-Dichloro-α-ethyl-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58977-35-8 | |
| Record name | 3,4-Dichloro-α-ethyl-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58977-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-α-ethyl-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




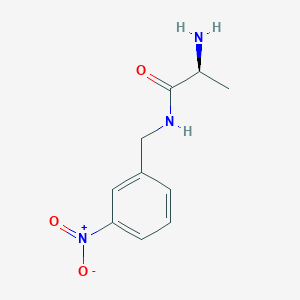
![N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine](/img/structure/B7866400.png)
![N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine](/img/structure/B7866414.png)

![(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7866431.png)
